I₂ Receptor Affinity: Cross-Study Comparison with Idazoxan and 2-BFI
The target compound displaces [³H]idazoxan from rabbit kidney I₂ sites with a Ki of 100 nM, placing it in a moderate affinity range. Under analogous assay conditions, idazoxan itself exhibits Ki ≈ 60 nM (pKi 7.22) and the high-affinity I₂ ligand 2-BFI shows Ki = 9.8 nM. Thus, while the compound is approximately 10-fold less potent than 2-BFI, it retains sufficient affinity to serve as a pharmacological tool or as a scaffold for further optimization [1].
| Evidence Dimension | I₂ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 100 nM (displacement of [³H]idazoxan, rabbit kidney membranes) |
| Comparator Or Baseline | Idazoxan: Ki ≈ 60 nM (pKi 7.22); 2-BFI: Ki = 9.8 nM (displacement of [³H]idazoxan, rabbit kidney membranes) |
| Quantified Difference | Target compound is ~1.7-fold weaker than idazoxan and ~10-fold weaker than 2-BFI |
| Conditions | Displacement of [³H]idazoxan from rabbit kidney membrane homogenate |
Why This Matters
Defines the compound's potency window relative to reference I₂ ligands, enabling researchers to select it for applications where moderate I₂ affinity with distinct selectivity is desired.
- [1] BindingDB, Entry BDBM50474215 (ChEMBL2092860). Affinity data for 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile at I₂, α₂, and I₁ sites. View Source
